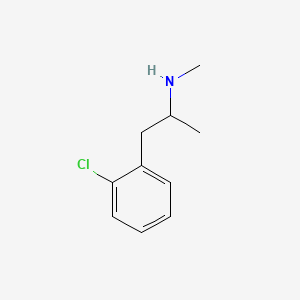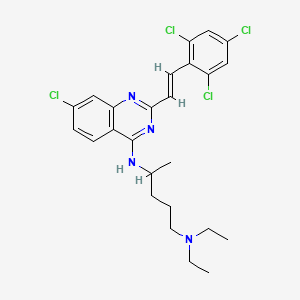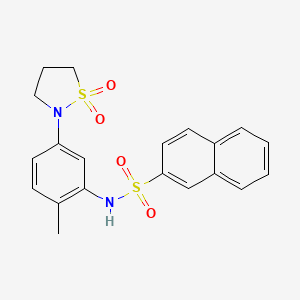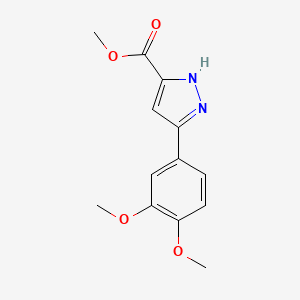
2,4-Dibromo-N-cyclohexyl-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-N-cyclohexyl-N-methylaniline is an organic compound with the molecular formula C13H18Br2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the nitrogen atom is substituted with cyclohexyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-cyclohexyl-N-methylaniline typically involves the bromination of N-cyclohexyl-N-methylaniline. The reaction is carried out by treating N-cyclohexyl-N-methylaniline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-N-cyclohexyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted products.
Aplicaciones Científicas De Investigación
2,4-Dibromo-N-cyclohexyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-N-cyclohexyl-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atoms and the cyclohexyl and methyl groups contribute to its binding affinity and specificity towards these targets. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-N-methylaniline: Similar structure but lacks the cyclohexyl group.
2,4-Dibromoaniline: Lacks both the cyclohexyl and methyl groups.
N-cyclohexyl-N-methylaniline: Lacks the bromine atoms.
Uniqueness
2,4-Dibromo-N-cyclohexyl-N-methylaniline is unique due to the presence of both bromine atoms and the cyclohexyl and methyl groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
88799-22-8 |
|---|---|
Fórmula molecular |
C13H17Br2N |
Peso molecular |
347.09 g/mol |
Nombre IUPAC |
2,4-dibromo-N-cyclohexyl-N-methylaniline |
InChI |
InChI=1S/C13H17Br2N/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6H2,1H3 |
Clave InChI |
MGBKBORVZOETLA-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1)C2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)






